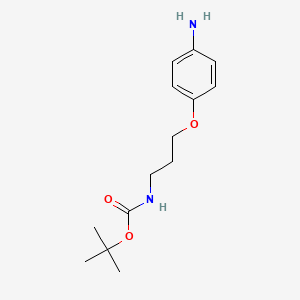

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate

Description

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a propyl chain, which is further linked to a 4-aminophenoxy moiety. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate for drug discovery, particularly in the development of protease inhibitors, kinase-targeting molecules, and antimicrobial agents. Its structure combines the hydrolytic stability of the Boc group with the reactive 4-aminophenoxy group, enabling selective modifications in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-[3-(4-aminophenoxy)propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h5-8H,4,9-10,15H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGTWZWYMNBHJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-aminophenoxy)propyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-(4-aminophenoxy)propyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Synthetic Intermediate for Drug Development

One of the primary applications of tert-butyl (3-(4-aminophenoxy)propyl)carbamate is as a synthetic intermediate in the development of pharmaceuticals. Specifically, it has been identified as a precursor in the synthesis of lacosamide, an anticonvulsant medication used to treat epilepsy. The compound facilitates the formation of key intermediates that are crucial for the effective synthesis of lacosamide, thereby enhancing the efficiency and yield of the drug production process .

Mechanism of Action

Lacosamide acts on voltage-gated sodium channels, stabilizing them in their inactive state, which is essential for controlling neuronal excitability. The use of this compound in synthesizing lacosamide allows for the creation of compounds that can modulate these channels effectively, offering potential therapeutic benefits in managing seizure disorders .

Chemical Properties and Structure

Molecular Characteristics

The molecular formula for this compound is C₁₄H₂₂N₂O₂, with a molecular weight of approximately 250.34 g/mol. Its structure includes a tert-butyl group attached to a carbamate moiety and a propyl chain linked to an aminophenoxy group, which contributes to its reactivity and utility in chemical synthesis .

Physical Properties

- Boiling Point: Not specified

- Solubility: High solubility in organic solvents

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

Research Findings and Case Studies

Case Study: Synthesis Optimization

In a study aimed at optimizing the synthesis of lacosamide derivatives using this compound, researchers reported an improved yield of 81.6% when employing specific reaction conditions involving phase-transfer catalysis. This method significantly reduced reaction time and enhanced product purity compared to traditional synthesis routes .

Experimental Methodology

The synthesis typically involves:

- Reacting tert-butyl carbamate with appropriate amines under controlled conditions.

- Utilizing solvents like ethyl acetate to facilitate the reaction.

- Employing catalysts such as tetrabutylammonium bromide to enhance reaction efficiency .

Potential Future Applications

Bioconjugation Techniques

Given its functional groups, this compound may also find applications in bioconjugation techniques, where it can be used to attach biomolecules to surfaces or other molecules for drug delivery systems or diagnostic purposes.

Development of New Therapeutics

The ongoing research into its derivatives could lead to the discovery of new therapeutic agents targeting various diseases beyond epilepsy, including pain management and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate involves its interaction with specific molecular targets. The aminophenoxy group allows the compound to bind to certain enzymes or receptors, modulating their activity. The propyl chain and tert-butyl group contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Reactivity: The 4-aminophenoxy group in the target compound enhances nucleophilic reactivity compared to hydroxyl or silyl-protected analogues, enabling facile conjugation with electrophilic partners (e.g., acyl chlorides, boronic acids) .

- Synthetic Efficiency: The use of Cs₂CO₃ in the target compound’s synthesis (75% yield) contrasts with K₂CO₃ in other protocols, suggesting superior base compatibility for phenoxide formation .

- Biological Relevance : Quinazoline derivatives (e.g., compound from ) exhibit potent enzyme inhibition but require complex multi-step syntheses (48% yield), whereas the target compound’s simpler structure allows broader applicability in antimicrobial pipelines .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | tert-Butyl (3-(4-hydroxyphenyl)propyl)carbamate | tert-Butyl (3-((6,7-dimethoxyquinazolin-4-yl)amino)propyl)carbamate |

|---|---|---|---|

| Molecular Weight | ~280 g/mol | ~264 g/mol | ~430 g/mol |

| Solubility | Moderate in DMSO, methanol | High in polar aprotic solvents | Low (due to quinazoline hydrophobicity) |

| Stability | Stable under acidic conditions (Boc group) | Sensitive to oxidation (phenol) | Degrades in strong bases |

| Bioactivity | Antimicrobial, anticoagulant intermediate | Antimicrobial precursor | Anticancer (enzyme inhibition) |

Biological Activity

Tert-Butyl (3-(4-aminophenoxy)propyl)carbamate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl carbamate group linked to a propyl chain, which is further connected to a phenoxy group substituted with an amino group. Its unique structure suggests various applications in drug development and biological studies.

The molecular formula for this compound is , with a molecular weight of 250.29 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the amino group on the phenoxy ring may enhance its interaction with various receptors and enzymes, potentially leading to modulation of biological pathways. The mechanism includes:

- Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways.

- Receptor Interaction : The compound could bind to specific receptors, influencing cellular signaling cascades.

Biological Activity Studies

Research has demonstrated several biological activities associated with this compound:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease treatments.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotection | Reduces oxidative stress in neurons | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Detailed Findings

- Anticancer Studies : A study evaluated the effect of this compound on human lung cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values suggesting potent anticancer properties. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways, leading to cell death.

- Neuroprotective Effects : In vitro experiments demonstrated that the compound could protect astrocyte cells from amyloid-beta-induced toxicity, which is relevant for Alzheimer's disease research. The treatment resulted in increased cell viability and reduced levels of pro-inflammatory cytokines, indicating a potential for therapeutic application in neurodegenerative conditions.

- Enzyme Interaction : Further research indicated that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its anticancer and neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl (3-(4-aminophenoxy)propyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For example, a two-step approach involves:

Reacting 4-aminophenol with a propyl linker (e.g., 3-bromopropanol) under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxypropyl intermediate.

Introducing the tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP .

- Optimization : Reaction efficiency depends on solvent polarity, temperature (40–60°C), and stoichiometry (1.2–1.5 eq Boc₂O). Column chromatography (silica gel, ethyl acetate/hexane) is used for purification. Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ 6.5–7.5 ppm for the aminophenoxy moiety) .

- HPLC-MS : Quantifies purity (>95%) and verifies molecular weight (e.g., [M+H]⁺ peak at m/z 309.3).

- IR Spectroscopy : Detects carbamate C=O stretching (~1690 cm⁻¹) and N-H bonds (~3350 cm⁻¹) .

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Electrostatic charge buildup should be mitigated via grounding .

- Storage : Keep in airtight containers at 2–8°C. Avoid exposure to moisture or acidic/basic vapors to prevent Boc deprotection .

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities.

- Melting Point Analysis : Compare observed melting range (e.g., 103–106°C) with literature values .

- Elemental Analysis : Verify C, H, N content (±0.3% of theoretical values) .

Advanced Research Questions

Q. How can structural contradictions arise in crystallographic studies of this compound, and how are they resolved?

- Methodological Answer : Discrepancies between experimental (X-ray) and computational models may stem from dynamic disorder or solvent interactions. Use SHELXL for refinement:

Collect high-resolution data (≤1.0 Å) to resolve atomic positions.

Apply restraints for flexible propyl chains and anisotropic displacement parameters.

Validate using R-factor convergence (<5%) and residual density maps .

Q. What is the thermal stability of this compound under reflux conditions?

- Methodological Answer :

- TGA/DSC : Thermal decomposition begins at ~180°C, with mass loss corresponding to Boc group release (CO₂ and tert-butanol).

- Reactivity : Avoid prolonged heating in polar aprotic solvents (e.g., DMF) above 100°C, which accelerates degradation. Monitor via in-situ FTIR for carbamate bond integrity .

Q. How does the compound behave in nucleophilic environments, and what side reactions are prevalent?

- Methodological Answer : The Boc group is susceptible to acidolysis (e.g., TFA) or aminolysis. Common side reactions include:

- Deprotection : Unintended cleavage in acidic conditions (pH < 3). Mitigate by using buffered solutions (pH 5–7).

- Aminophenoxy Oxidation : The 4-aminophenyl moiety may oxidize to nitro derivatives under aerobic conditions. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .

Q. What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?

- Methodological Answer : It serves as a key intermediate for introducing amino-functionalized linkers into bioactive molecules. For example:

Antimalarial Agents : The aminophenoxy group enhances solubility and target binding in Plasmodium inhibitors .

Kinase Inhibitors : The Boc-protected amine allows selective deprotection for further functionalization (e.g., coupling with carboxylic acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.